1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heterocyclic core with multiple substitutions. Key structural features include:
- 1-ethyl group at position 1.
- 3-methyl group at position 2.
- Dual 3-methoxybenzyl substituents: one at position 6 (as a benzyl group) and another at position 5 (as a thioether).
Properties
IUPAC Name |
1-ethyl-6-[(3-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methylsulfanyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-5-28-22-21(16(2)26-28)25-24(32-15-18-9-7-11-20(13-18)31-4)27(23(22)29)14-17-8-6-10-19(12-17)30-3/h6-13H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBIEDUJQMTZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, identified by its CAS number 1358374-59-0, is a compound belonging to the pyrazolopyrimidine class. This class of compounds has garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases.
The molecular formula of the compound is , with a molecular weight of 450.6 g/mol. The structure features a fused pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Research indicates that pyrazolopyrimidines can inhibit several key kinases involved in cellular processes such as proliferation and survival. Specifically, they have shown activity against:
- Phosphatidylinositol 3-kinase (PI3K)
- Glycogen synthase kinase 3 (GSK-3)
These kinases play crucial roles in signaling pathways related to cancer growth and progression, making them significant targets for therapeutic intervention .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Studies suggest that compounds within this class exhibit synergistic effects when combined with other treatments, such as cold atmospheric plasma (CAP), enhancing their cytotoxicity against various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Observed Effects |
|---|---|---|
| Anticancer | PI3K, GSK-3 | Inhibition of cell proliferation |
| Synergistic Effects | Cold Atmospheric Plasma | Enhanced cytotoxicity in cancer cells |
| Antimicrobial | Various pathogens | Potential activity against bacterial strains |
Case Studies
Several case studies have highlighted the efficacy of pyrazolopyrimidine derivatives in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the effects of various pyrazolopyrimidine compounds on breast cancer cell lines. The findings indicated that these compounds could induce apoptosis and inhibit tumor growth through modulation of key signaling pathways .
- Combination Therapy : Research demonstrated that combining pyrazolopyrimidines with traditional chemotherapeutics resulted in improved outcomes compared to monotherapy, suggesting a role in personalized medicine approaches for cancer treatment .
Scientific Research Applications
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant biological activities, making them potential candidates for drug development. Key areas of interest include:
- Enzyme Inhibition : Many pyrazolo derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For instance, they may target kinases that play crucial roles in cancer cell proliferation and survival .
- Antimicrobial Properties : Some studies suggest that these compounds possess antimicrobial activity against various pathogens, which could lead to new treatments for infectious diseases .
Therapeutic Applications
1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has shown promise in several therapeutic areas:
- Cancer Treatment : The compound's ability to inhibit specific kinases makes it a candidate for cancer therapy. Research has indicated that similar pyrazolo compounds can effectively target cancer pathways .
- Neurological Disorders : Emerging studies suggest potential applications in treating neurological conditions due to their effects on cellular signaling pathways .
Case Study 1: Inhibition of CHK1 Kinase
A study focused on the development of selective CHK1 inhibitors demonstrated that pyrazolo derivatives could effectively inhibit this kinase, which is involved in DNA damage response mechanisms. The research highlighted the structure-activity relationship (SAR) that could guide further optimization of these compounds for enhanced potency and selectivity .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various pyrazolo compounds, including derivatives similar to this compound. Results indicated significant efficacy against a range of bacterial strains, suggesting potential for development into new antibiotics .
Comparison with Similar Compounds
Key Observations :
- Thioether vs.
- Methoxybenzyl Groups : Dual 3-methoxybenzyl substituents mirror anticonvulsant thiadiazole derivatives (), suggesting possible neurological activity.
- Core Flexibility: Pyrazolo-pyrimidinones (target, A504277, BD227975) exhibit broader synthetic versatility than thieno-pyrimidines () or thiadiazoles ().
Pharmacological Activity
While direct data for the target compound are unavailable, structurally related compounds highlight trends:
- Anticonvulsant Activity : Thiadiazole derivatives with (3-methoxybenzyl)thio groups () show potent activity, suggesting the target compound may share this profile .
- Kinase Inhibition: Pyrazolo-pyrimidinones with sulfonamide-piperazine groups (e.g., A504277) are linked to kinase modulation, but the target’s lack of this moiety may redirect its activity .
- CNS Penetration : The dual 3-methoxybenzyl groups and thioether linkage could enhance lipophilicity, favoring neurological applications .
Physicochemical Properties
- Lipophilicity : Predicted logP >3 due to aromatic and thioether substituents, comparable to BD227975 (logP ~2.5–3.5) .
- Solubility : Moderate aqueous solubility (similar to A504277) due to methoxy groups, but lower than BD227975’s acetyl-piperazine derivative .
- Stability : Thioether bonds (as in ) are generally stable under physiological conditions but prone to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
